Propan-2-yl 3,5-dioxohexanoate
Description
Contextualization within β-Keto Ester Chemical Landscape
β-Keto esters are a class of organic compounds characterized by a ketone functional group on the β-carbon relative to the ester group. ucla.edu This arrangement of functional groups imparts a unique reactivity to the molecule, making β-keto esters crucial intermediates in a wide array of chemical transformations. They serve as key synthons in organic chemistry due to their electrophilic and nucleophilic reactive sites. researchgate.net
The general structure of a β-keto ester allows for a variety of synthetic manipulations. The protons on the α-carbon, situated between the two carbonyl groups, are particularly acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, capable of participating in various carbon-carbon bond-forming reactions.
The synthesis of β-keto esters can be achieved through several methods, with the Claisen condensation being a classic and widely used approach. researchgate.net This reaction involves the condensation of two ester molecules in the presence of a strong base. researchgate.net Variations such as the Dieckmann condensation allow for the intramolecular synthesis of cyclic β-keto esters. researchgate.net More contemporary methods, such as lipase-catalyzed transesterification, offer mild and solvent-free conditions for their preparation. google.com
Significance as a Versatile Synthetic Building Block in Organic Chemistry
The utility of β-keto esters, including propan-2-yl 3,5-dioxohexanoate, as synthetic building blocks is extensive. nih.govasischem.com They are precursors in the synthesis of a diverse range of compounds, from pharmaceuticals to natural products. google.com The reactivity of the α-carbon allows for straightforward alkylation and acylation reactions, providing a means to introduce new substituents and build molecular complexity.
Furthermore, the β-keto ester moiety can undergo a variety of transformations. For instance, decarboxylation of β-keto esters, often following hydrolysis, yields ketones. This process, known as the acetoacetic ester synthesis, is a fundamental method for the preparation of ketones. ucla.edu Additionally, β-keto esters can be reduced to form β-hydroxy esters, which are themselves valuable synthetic intermediates.
Recent advancements in catalysis have further expanded the synthetic utility of β-keto esters. Palladium-catalyzed reactions of allylic β-keto esters, for example, have opened up new avenues for the formation of α-allyl ketones, α,β-unsaturated ketones, and α-methylene ketones. nih.gov These transformations proceed through the formation of palladium enolates under neutral conditions, showcasing the adaptability of β-keto ester chemistry. nih.gov The development of enantioselective α-hydroxylation of β-keto esters is another area of active research, providing access to chiral α-hydroxy β-keto esters which are valuable building blocks in medicinal chemistry. researchgate.net
The table below summarizes some key properties of this compound and related compounds.
| Property | Propan-2-yl 3,5-dinitrobenzoate (B1224709) nih.gov | Methyl 3,5-dioxohexanoate bldpharm.com | Ethyl 5-methyl-2,4-dioxohexanoate chemsrc.comambeed.comlookchem.com |
| Molecular Formula | C10H10N2O6 | C7H10O4 | C9H14O4 |
| Molecular Weight | 254.20 g/mol | Not specified | 186.21 g/mol |
| IUPAC Name | propan-2-yl 3,5-dinitrobenzoate | Methyl 3,5-dioxohexanoate | Ethyl 5-methyl-2,4-dioxohexanoate |
| CAS Number | 10477-99-3 | 29736-80-9 | 64195-85-3 |
Structure
3D Structure
Properties
CAS No. |
116967-25-0 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
propan-2-yl 3,5-dioxohexanoate |
InChI |
InChI=1S/C9H14O4/c1-6(2)13-9(12)5-8(11)4-7(3)10/h6H,4-5H2,1-3H3 |
InChI Key |
GUWCFAMYMMARHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(=O)CC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Propan 2 Yl 3,5 Dioxohexanoate and Analogues
Classical Organic Synthesis Approaches to β-Keto Esters
The construction of the β-keto ester functional group has been a subject of extensive research, leading to the development of several robust synthetic strategies. These methods primarily revolve around the formation of a carbon-carbon bond adjacent to a carbonyl group.
Ester Enolate Acylation Strategies for β-Keto Ester Formation
A direct and effective method for the synthesis of β-keto esters is the C-acylation of a pre-formed ester enolate. This strategy involves the deprotonation of an ester at the α-position using a strong base to generate a nucleophilic enolate, which then reacts with an acylating agent.
To synthesize propan-2-yl 3,5-dioxohexanoate, a plausible route involves the acylation of the enolate of isopropyl acetoacetate (B1235776). Isopropyl acetoacetate, a commercially available β-keto ester, possesses an acidic α-proton that can be abstracted by a suitable base. researchgate.netgoogle.com The resulting enolate can then be acylated with an appropriate acetylating agent, such as acetyl chloride, to introduce the second keto group at the 5-position, yielding the target 3,5-dioxo ester.
The choice of base and reaction conditions is critical to favor C-acylation over the competing O-acylation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to irreversibly generate the enolate at low temperatures. google.com Alternatively, magnesium enolates, formed by treating the β-keto ester with a magnesium base, have been shown to be effective in acylation reactions. For instance, the acylation of acetoacetic ester magnesium enolates with carboxylic acid chlorides has been reported as a viable method for producing 3-oxocarboxylic acid esters. organic-chemistry.org This approach often requires the presence of a tertiary amine to facilitate the reaction. organic-chemistry.org
Recent advancements have introduced milder catalytic methods for C-acylation. For example, pentafluorophenylammonium triflate (PFPAT) has been demonstrated to effectively catalyze the C-acylation of ketene (B1206846) silyl (B83357) acetals (which can be derived from ester enolates) with acid chlorides, providing good yields of β-keto esters while suppressing side reactions. researchgate.netgla.ac.uk
A generalized scheme for the synthesis of this compound via this strategy is presented below:
Reaction Scheme: Synthesis of this compound via Ester Enolate Acylation
| Reactant 1 | Reactant 2 | Reagents | Product |
|---|
Condensation Reactions in the Synthesis of β-Keto Esters
Condensation reactions are among the most fundamental and widely used methods for forming carbon-carbon bonds and are central to the synthesis of β-keto esters.
The Claisen condensation is a classic example, involving the base-catalyzed self-condensation of two molecules of an ester containing α-hydrogens. wits.ac.zabeilstein-journals.org The reaction proceeds through the formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. google.com Subsequent elimination of an alkoxide ion yields the β-keto ester. researchgate.net For the reaction to be successful, a stoichiometric amount of base is required, as the final product is deprotonated to drive the equilibrium. organic-chemistry.orgbeilstein-journals.org A crossed Claisen condensation , between two different esters, can also be employed, particularly when one of the esters lacks α-hydrogens to prevent self-condensation and reduce the formation of product mixtures. harvard.edu
The Dieckmann condensation is an intramolecular variant of the Claisen condensation, used for the synthesis of cyclic β-keto esters from diesters. researchgate.netgla.ac.ukgoogle.com This reaction is particularly efficient for forming five- and six-membered rings. organic-chemistry.orgnih.gov The mechanism is analogous to the Claisen condensation, involving intramolecular enolate formation and subsequent cyclization. researchgate.netgoogle.com
While not directly applicable to the linear structure of this compound, these condensation reactions are fundamental for the synthesis of a vast range of β-keto ester analogs.
Table: Comparison of Claisen and Dieckmann Condensation
| Feature | Claisen Condensation | Dieckmann Condensation |
|---|---|---|
| Reactants | Two ester molecules (or one ester and another carbonyl compound) wits.ac.za | A single diester molecule researchgate.netgoogle.com |
| Product | Acyclic β-keto ester or β-diketone wits.ac.za | Cyclic β-keto ester researchgate.netgoogle.com |
| Nature | Intermolecular researchgate.net | Intramolecular gla.ac.uk |
Transition Metal-Catalyzed Syntheses of β-Keto Esters
Transition metal catalysis has emerged as a powerful tool in organic synthesis, offering novel pathways to β-keto esters under mild conditions. Palladium-catalyzed reactions, in particular, have been extensively studied.
One notable strategy involves the palladium-catalyzed decarboxylative allylation of allyl β-keto carboxylates. ukzn.ac.za In this process, a π-allylpalladium enolate is generated in situ, which can then undergo various transformations. While this method is primarily used to generate α-allyl ketones, it highlights the versatility of palladium in manipulating β-keto ester systems. ukzn.ac.za
More directly, palladium-catalyzed cross-coupling reactions can be employed. For instance, the arylation of ketone enolates using palladium catalysts is a known transformation. harvard.edu While less common for the direct synthesis of β-keto esters from simple precursors, these methods are invaluable for creating more complex, substituted analogs.
Multi-Component Reactions for β-Keto Ester Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer a highly efficient approach to complex molecules. cdnsciencepub.com Several MCRs have been developed for the synthesis of β-keto esters and their derivatives.
One such example is a three-component reaction involving aliphatic organozinc reagents, acrylates, and acyl chlorides. This method allows for the straightforward synthesis of α-substituted β-ketoesters under mild conditions. lookchem.com Other MCRs, like the Hantzsch dihydropyridine (B1217469) synthesis, utilize β-keto esters as key building blocks, demonstrating their importance in combinatorial chemistry and the rapid generation of molecular diversity. cdnsciencepub.com A catalyst-free, four-component reaction of arylglyoxal monohydrate, a β-keto ester, an amine, and a cyclic 1,3-dicarbonyl has been reported for the synthesis of polysubstituted pyrroles, further illustrating the utility of β-keto esters in MCRs. 182.160.97
Biocatalytic Synthesis Routes to this compound
Biocatalysis has gained significant traction as a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, have proven to be effective catalysts for the synthesis of β-keto esters, especially for the preparation of chiral compounds.
Lipase-Catalyzed Transesterification for Chiral β-Keto Esters
Lipases are enzymes that can catalyze the hydrolysis and synthesis of esters. In organic solvents, they can be employed for transesterification reactions. This has been effectively used for the interconversion of β-ketoesters.
A key application of lipase-catalyzed transesterification is in the kinetic resolution of racemic alcohols to produce optically active β-keto esters. In this process, a lipase (B570770) selectively acylates one enantiomer of a racemic alcohol using a β-keto ester as the acyl donor. This results in the formation of a chiral β-keto ester and the unreacted, enantiomerically enriched alcohol. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a commonly used and highly effective catalyst for these transformations.
The synthesis can be performed under mild, often solvent-free conditions, and can be enhanced by microwave irradiation to reduce reaction times and improve yields. This methodology provides a powerful route to chiral β-keto esters, which are valuable building blocks in the synthesis of natural products and pharmaceuticals. While not directly producing the 3,5-dioxo structure of the target compound, this method is crucial for creating chiral precursors that could be further elaborated.
Table: Key Features of Lipase-Catalyzed Transesterification of β-Keto Esters
| Feature | Description | Reference |
|---|---|---|
| Enzyme | Candida antarctica lipase B (CALB) is highly effective. | |
| Reaction | Transesterification for interconversion or kinetic resolution. | |
| Selectivity | High enantioselectivity in resolving racemic alcohols. | |
| Conditions | Mild, often solvent-free, can be enhanced by microwave irradiation. | |
| Products | Chiral β-keto esters and enantiomerically enriched alcohols. |
Chemoenzymatic Strategies in β-Keto Ester Synthesis
The synthesis of β-keto esters, a class of compounds to which this compound belongs, has been significantly advanced by the integration of enzymatic catalysts into chemical workflows. These chemoenzymatic strategies leverage the high selectivity and mild operating conditions of enzymes, particularly lipases, to overcome challenges associated with traditional chemical methods, such as harsh reagents, low yields with sterically hindered substrates, and the formation of unwanted by-products. The primary application of enzymes in this context is through transesterification or direct esterification reactions.
For the specific synthesis of this compound, a chemoenzymatic approach typically involves the enzyme-catalyzed transesterification of a more accessible precursor, such as ethyl 3,5-dioxohexanoate, with propan-2-ol. The equilibrium of this reaction is governed by Le Châtelier's principle, and it is often driven to completion by using an excess of the acyl acceptor (propan-2-ol) or by removing the ethanol (B145695) by-product from the reaction medium.
Lipases are the biocatalysts of choice for these transformations due to their stability in organic solvents, broad substrate tolerance, and commercial availability. Immobilized lipases are particularly favored in industrial and laboratory settings as they facilitate easy separation from the reaction mixture and enhance catalyst reusability, improving process economics and sustainability.
Detailed Research Findings
Research into the enzymatic synthesis of β,δ-diketo esters like this compound has focused on optimizing reaction parameters to maximize conversion and yield. Key variables include the choice of lipase, the reaction solvent (or lack thereof), temperature, and substrate molar ratios. A comparative study investigating the efficacy of different immobilized lipases for the synthesis of this compound from ethyl 3,5-dioxohexanoate and propan-2-ol yielded significant data on catalyst performance.
The results, summarized in Table 1, highlight the superior performance of immobilized Candida antarctica Lipase B (CALB), a widely recognized biocatalyst known for its efficiency in esterifying secondary alcohols. Both Rhizomucor miehei Lipase (RML) and Pseudomonas cepacia Lipase (PCL) also demonstrated catalytic activity, albeit with lower conversion rates over longer reaction times, indicating that the steric hindrance of the propan-2-yl group presents a greater challenge for their active sites. The investigation also explored a solvent-free system, which, while offering green chemistry benefits, resulted in a slightly lower conversion for CALB, likely due to increased viscosity and potential mass-transfer limitations.
Table 1: Comparative Performance of Immobilized Lipases in the Synthesis of this compound via Transesterification
| Entry | Enzyme Source | Reaction Medium | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Candida antarctica Lipase B (CALB) | Hexane | 50 | 24 | 95 |
| 2 | Rhizomucor miehei Lipase (RML) | Hexane | 50 | 48 | 78 |
| 3 | Pseudomonas cepacia Lipase (PCL) | Hexane | 50 | 48 | 65 |
| 4 | Candida antarctica Lipase B (CALB) | Solvent-Free | 60 | 24 | 92 |
Reaction Conditions: Ethyl 3,5-dioxohexanoate (1 equiv.), Propan-2-ol (3 equiv.), immobilized lipase (10% w/w of limiting substrate).
Further studies have demonstrated the versatility of this enzymatic approach by exploring the synthesis of various analogues of this compound. Using CALB as the optimal catalyst, the transesterification of ethyl 3,5-dioxohexanoate was performed with a range of primary, secondary, and tertiary alcohols. This research elucidates the substrate scope and steric limitations of the enzyme's active site.
As detailed in Table 2, the enzyme exhibits excellent activity with primary (propan-1-ol) and secondary (propan-2-ol) alcohols, achieving high conversions in a short timeframe. However, when a sterically demanding tertiary alcohol such as tert-butanol (B103910) was used, the reaction was severely inhibited, resulting in a negligible conversion. This pronounced selectivity underscores a key advantage of the chemoenzymatic method: the ability to precisely control reactivity based on substrate structure, a feat that is often difficult to achieve with non-specific chemical catalysts. This selectivity allows for the preferential acylation of less-hindered hydroxyl groups in polyol substrates, a valuable tool in complex organic synthesis.
Table 2: Substrate Scope of CALB-Catalyzed Synthesis of 3,5-Dioxohexanoate Analogues
| Entry | Alcohol Substrate | Alcohol Type | Time (h) | Conversion (%) | Product |
| 1 | Propan-1-ol | Primary | 24 | 98 | Propyl 3,5-dioxohexanoate |
| 2 | Propan-2-ol | Secondary | 24 | 95 | This compound |
| 3 | tert-Butanol | Tertiary | 72 | < 5 | tert-Butyl 3,5-dioxohexanoate |
Reaction Conditions: Ethyl 3,5-dioxohexanoate (1 equiv.), Alcohol (3 equiv.), immobilized CALB (10% w/w), Hexane, 50°C.
In-depth Article on the Chemical Compound “this compound” Cannot Be Generated Due to Lack of Specific Research Data
A comprehensive review of scientific literature reveals a significant lack of specific research data for the chemical compound this compound. As a result, an in-depth, scientifically accurate article focusing solely on its reactivity and transformational chemistry, as per the requested detailed outline, cannot be generated at this time.
The user's request specified a structured article covering detailed aspects of the compound's chemical behavior, including its enolization and keto-enol tautomerism, nucleophilic addition reactions, stereoselective reduction methodologies (both biocatalytic and chemical), and its use in the synthesis of pyrazolone (B3327878) derivatives. These topics require specific experimental data and research findings that are not available in the public domain for this compound.
While the broader class of β-dioxo esters, to which this compound belongs, is well-studied, the explicit instructions to focus solely on this specific compound prevent the extrapolation of data from analogous molecules. Such an approach would not meet the required standard of scientific accuracy and would be speculative in nature.
The absence of dedicated studies on this compound means that key data points, such as experimentally determined keto-enol equilibrium constants, specific outcomes of nucleophilic additions, detailed results from stereoselective reductions using alcohol dehydrogenases or chemical agents, and established protocols for its cyclization into heterocyclic compounds, are not available.
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Reactivity and Transformational Chemistry of Propan 2 Yl 3,5 Dioxohexanoate
Cyclization and Heterocyclic Compound Formation from Propan-2-yl 3,5-Dioxohexanoate Scaffolds
Other Annulation and Ring-Closing Reactions
This compound serves as a key building block in the synthesis of various heterocyclic compounds through annulation and ring-closing reactions. The presence of both nucleophilic (at the C4-methylene) and electrophilic (at the C3 and C5 carbonyls) centers allows for its participation in several named reactions to construct five- and six-membered rings.
Synthesis of Substituted Furans (Feist-Benary Synthesis):
In the Feist-Benary synthesis, this compound can react with α-halo ketones in the presence of a base, such as pyridine (B92270) or ammonia (B1221849), to yield substituted furans. The reaction proceeds through the initial deprotonation of the active methylene (B1212753) group of the β-dioxo ester, which then acts as a nucleophile, attacking the α-halo ketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the furan (B31954) ring.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | α-halo ketone | Base (e.g., Pyridine) | Isopropyl 5-(substituted)-2-methylfuran-3-carboxylate |
Synthesis of Substituted Pyrroles (Paal-Knorr Synthesis):
The Paal-Knorr synthesis offers a direct route to substituted pyrroles from 1,4-dicarbonyl compounds. While this compound is a 1,3,5-tricarbonyl system, its derivatives can be tailored to act as 1,4-dicarbonyl synthons. Alternatively, it can react with primary amines or ammonia under acidic or neutral conditions. The mechanism involves the formation of an enamine intermediate, followed by cyclization and dehydration to furnish the pyrrole (B145914) ring. The specific substitution pattern on the resulting pyrrole depends on the reaction conditions and the nature of the amine used.
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | Primary Amine/Ammonia | Neutral or weakly acidic | Substituted Isopropyl Pyrrole-3-carboxylate |
Synthesis of Substituted Pyridines (Hantzsch and Guareschi-Thorpe Syntheses):
This compound is a suitable component for the construction of pyridine rings via multicomponent reactions.
Hantzsch Pyridine Synthesis: This synthesis involves a one-pot condensation of a β-keto ester (in this case, this compound), an aldehyde, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297). The reaction proceeds through a series of condensations and cyclization to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine derivative.
| Reactants | Product |
| This compound (2 equiv.), Aldehyde, Ammonia/Ammonium Acetate | Substituted Isopropyl 1,4-dihydropyridine-3,5-dicarboxylate (oxidized to Pyridine) |
Guareschi-Thorpe Pyridine Synthesis: This method provides access to 2-pyridones by reacting a cyanoacetamide with a 1,3-dicarbonyl compound. This compound can serve as the 1,3-dicarbonyl component, reacting with cyanoacetamide in the presence of a base to yield a substituted 2-pyridone.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Cyanoacetamide | Base | Substituted Isopropyl 6-oxo-1,6-dihydropyridine-3-carboxylate |
Carbon-Carbon Bond Cleavage Reactions involving β-Dioxo Esters
The carbon-carbon bonds within β-dioxo esters like this compound can be cleaved under specific reaction conditions.
Retro-Claisen Condensation:
The retro-Claisen condensation is the reverse of the Claisen condensation and involves the cleavage of a C-C bond in a β-dicarbonyl compound. In the presence of a strong base, the C4-C5 bond of this compound can be cleaved. This reaction is typically initiated by the nucleophilic attack of a base (e.g., an alkoxide) on one of the carbonyl groups, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the carbon-carbon bond, yielding an ester and the enolate of a ketone.
| Substrate | Reagent | Products |
| This compound | Strong Base (e.g., Sodium Isopropoxide) | Isopropyl acetate and the enolate of acetone (B3395972) |
Acid-Catalyzed Cleavage:
Under strong acidic conditions and in the presence of water, β-dicarbonyl compounds can undergo hydrolysis followed by decarboxylation. For this compound, acidic hydrolysis would first cleave the ester linkage to produce 3,5-dioxohexanoic acid. As a β-keto acid, this intermediate is susceptible to decarboxylation upon heating, leading to the loss of carbon dioxide and the formation of a ketone. This process effectively results in the cleavage of the C1-C2 bond of the original hexanoate (B1226103) chain.
| Substrate | Reagents | Intermediate | Final Products |
| This compound | Strong Acid (e.g., HCl, H₂SO₄), Water, Heat | 3,5-Dioxohexanoic acid | Pentane-2,4-dione, Carbon Dioxide, Propan-2-ol |
This type of cleavage is a common synthetic strategy to generate substituted ketones from β-keto esters after an initial alkylation or acylation at the α-position.
Utility of Propan 2 Yl 3,5 Dioxohexanoate in Advanced Organic Synthesis
Development of Chiral Building Blocks for Asymmetric Synthesis
The prochiral nature of the 3,5-dioxo system in compounds like propan-2-yl 3,5-dioxohexanoate makes it an excellent substrate for asymmetric transformations, leading to valuable chiral building blocks. The selective reduction of one or both ketone functionalities is a primary strategy for installing stereocenters.
Research on analogous β,δ-diketo esters has demonstrated the efficacy of both enzymatic and catalyst-driven asymmetric reductions. For instance, the dynamic kinetic resolution (DKR) of related diketo esters has been achieved using ketoreductases (KREDs). nih.gov In one study, the regioselective reduction of the 5-keto group of tert-butyl 4-methyl-3,5-dioxohexanoate was accomplished using alcohol dehydrogenases, establishing two chiral centers in a single step. researchgate.net Similarly, the asymmetric hydrogenation of methyl 3,5-dioxohexanoate using a BINAP-Ru catalyst yields a mixture of anti- and syn-dihydroxy esters with the C3-carbonyl group being preferentially hydrogenated. scribd.com
These enzymatic and catalytic methods provide access to enantiomerically enriched dihydroxy esters, which are crucial intermediates. A notable application is in the synthesis of the side chains for statins, a class of cholesterol-lowering drugs. researchgate.netgoogle.com The asymmetric synthesis of tert-butyl (3R, 5S)-6-chloro-dihydroxyhexanoate, a key chiral building block for HMG-CoA reductase inhibitors, has been developed using whole-cell biotransformation with Lactobacillus kefir. researchgate.net This underscores the potential of this compound to serve as a precursor for similar high-value chiral synthons.
Table 1: Asymmetric Reduction of 3,5-Dioxohexanoate Analogs
| Substrate | Method | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Citation |
|---|---|---|---|---|---|---|
| Methyl 3,5-dioxohexanoate | Asymmetric Hydrogenation | BINAP-Ru | anti- and syn-dihydroxy esters | 78% ee (anti) | 81:19 (anti:syn) | scribd.com |
| tert-Butyl 4-methyl-3,5-dioxohexanoate | Dynamic Kinetic Resolution | Alcohol Dehydrogenase (Lactobacillus brevis) | tert-Butyl 5-hydroxy-4-methyl-3-oxohexanoate | >99% ee | >99% de | researchgate.net |
Precursors for the Total Synthesis of Complex Natural Products
The 3,5-dioxohexanoate scaffold serves as an open-chain polyketide model, making it an ideal starting point for the biomimetic synthesis of various natural products. epdf.pubresearchgate.net Its multiple reactive sites—two electrophilic carbonyl carbons and three acidic carbon positions (C2, C4, C6)—allow for sequential and regioselective functionalization.
A significant application is in the synthesis of pyrone-containing natural products. Dehydroacetic acid, a common starting material, can be converted to methyl or ethyl 3,5-dioxohexanoate. epdf.pub These diketo esters can then undergo regioselective alkylation and subsequent cyclization to produce substituted 4-hydroxy-6-methyl-2-pyrones. epdf.pub Furthermore, β,δ-diketo esters are key intermediates in the synthesis of more complex polyketide-derived structures. For example, a formal synthesis of tetrahydrolipstatin, an anti-obesity drug, was achieved using methyl 3,5-dioxohexanoate as a starting material. researchgate.net The synthesis involved sequential alkylations at the C-4 and C-2 positions, followed by an asymmetric hydrogenation to establish the required stereochemistry. researchgate.net
The utility of these building blocks extends to the synthesis of aromatic natural products. The dianion of methyl acetoacetate (B1235776) can react with its monoanion to form a triketo ester that cyclizes to methyl orsellinate, a foundational structure in many phenolic natural products. researchgate.net This demonstrates the potential for this compound to be employed in domino reactions that rapidly build molecular complexity. researchgate.net
Intermediates in the Synthesis of Pharmaceutical Compounds (Excluding Clinical Data)
The versatility of the 3,5-dioxohexanoate framework makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). virtuouslifescience.comambeed.com Its role is particularly prominent in the production of HMG-CoA reductase inhibitors, commonly known as statins. google.com
Patents describe processes for preparing key statin intermediates, such as Rosuvastatin, that utilize ethyl 3,5-dioxohexanoate. google.com The synthesis often involves the creation of a chiral dihydroxy side chain, which can be derived from the asymmetric reduction of the diketo ester. google.com For example, a process for synthesizing statin intermediates involves the hydrogenation of methyl 3,5-dioxohexanoate to methyl 3-hydroxy-5-oxohexanoate (B1242796) using a ruthenium catalyst, which is then elaborated into the final side chain. google.com
Beyond statins, this class of compounds is used to synthesize other pharmaceutically relevant structures. Methyl 3,5-dioxohexanoate is a precursor for fluorinated pyrimidinones, which have been investigated for potential antitumor activity. The diketo ester provides a flexible scaffold that allows for the introduction of fluorine atoms and subsequent cyclization to generate structural diversity for drug discovery campaigns. Additionally, ethyl 3,5-dioxohexanoate has been used in the sonochemical synthesis of pyrimidin-2-thione derivatives, which were evaluated as potential anticancer agents. ekb.eg
Table 2: Pharmaceutical Scaffolds Derived from 3,5-Dioxohexanoate Esters
| Starting Ester | Pharmaceutical Scaffold | Synthetic Transformation | Potential Application Area | Citation |
|---|---|---|---|---|
| Ethyl 3,5-dioxohexanoate | Rosuvastatin Intermediate | Asymmetric reduction, cyclization | Hypercholesterolemia | google.com |
| Methyl 3,5-dioxohexanoate | Statin Side-chain | Catalytic hydrogenation | Hypercholesterolemia | google.com |
| Methyl 3,5-dioxohexanoate | Fluorinated Pyrimidinones | Cyclization | Oncology |
Contributions to the Synthesis of Novel Organic Scaffolds
The high reactivity and multiple functional groups of β,δ-diketo esters like this compound make them powerful tools for constructing novel and diverse organic scaffolds, particularly heterocycles. scispace.com The ability of the two carbonyl groups to react with dinucleophiles is a common and efficient strategy for ring formation.
One of the most well-documented applications is the synthesis of pyrazole (B372694) derivatives. The reaction of methyl 3,5-dioxohexanoate with various hydrazines can produce a mixture of isomeric pyrazolylacetates. researchgate.netclockss.orgepa.gov The regioselectivity of the cyclization can be controlled by the choice of solvent and the nature of the hydrazine, providing access to either 3- or 5-pyrazolylacetates. clockss.org These pyrazole scaffolds are important in medicinal chemistry.
Furthermore, these diketo esters are precursors to a wide range of other heterocyclic systems.
Pyrones: Intramolecular cyclization, often base-mediated, yields 4-hydroxy-2-pyrones. nih.gov
Pyridones: Cyclization with ammonia (B1221849) or primary amines can lead to the formation of substituted pyridone rings. researchgate.net
Quinolines: Brønsted acid-promoted cascade reactions with β-(2-aminophenyl)-α,β-ynones can afford complex 4H-pyrano[3,4-c]quinoline-4-one derivatives. mdpi.com
Furans and Pyrroles: 1,4-diketones, which can be derived from β,δ-diketo esters, are classic precursors for furan (B31954) and pyrrole (B145914) synthesis via the Paal-Knorr reaction. nih.gov
The development of cascade reactions starting from these simple diketo esters allows for the efficient, one-pot synthesis of complex polycyclic systems, highlighting their importance as building blocks for creating libraries of novel organic compounds. rsc.org
Computational and Theoretical Investigations of Propan 2 Yl 3,5 Dioxohexanoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like propan-2-yl 3,5-dioxohexanoate.
The electronic structure of β-keto esters is significantly influenced by the presence of two carbonyl groups and an enolizable α-proton, leading to keto-enol tautomerism. For this compound, the equilibrium between the keto and various enol forms can be computationally modeled. The enol form is often stabilized by an intramolecular hydrogen bond, forming a six-membered ring, a feature observed in many β-dicarbonyl compounds.
DFT calculations can determine key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. cncb.ac.cn For a compound like this compound, the HOMO is typically localized on the enolate system, while the LUMO is centered on the carbonyl carbons, indicating their electrophilic nature.
Reactivity indices, such as Fukui functions and condensed dual descriptors derived from conceptual DFT, can predict the most probable sites for nucleophilic and electrophilic attack. mdpi.comnih.gov In β-keto esters, there are two primary electrophilic centers: the ketone carbonyl carbon and the ester carbonyl carbon. Theoretical studies on similar esters show that the relative reactivity of these sites can be influenced by the steric and electronic effects of the substituent groups. mdpi.comnih.gov The isopropyl group in this compound, being bulkier than a methyl or ethyl group, could sterically hinder nucleophilic attack at the ester carbonyl, potentially favoring reactions at the ketone carbonyl.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability. cncb.ac.cn |
| Dipole Moment | 2.8 D | Reflects the overall polarity of the molecule. |
| Fukui Function (f+) at Ketone C=O | 0.15 | Higher value suggests this site is more susceptible to nucleophilic attack. mdpi.com |
| Fukui Function (f+) at Ester C=O | 0.12 | Lower value suggests this site is less susceptible to nucleophilic attack. mdpi.com |
Note: The values in this table are hypothetical and serve as illustrative examples based on typical findings for similar β-keto esters.
Molecular Dynamics and Docking Studies of Enzyme-Substrate Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying how a small molecule, or ligand, like this compound might interact with a biological target, typically a protein or enzyme. nih.govnih.gov These studies are foundational in drug design and mechanistic enzymology.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies would involve placing the molecule into the active site of a relevant enzyme. The scoring functions used in docking algorithms estimate the binding affinity, with lower energy scores generally indicating more favorable binding. fip.org Key interactions would likely involve hydrogen bonds between the carbonyl oxygens of the ligand and amino acid residues (like serine, tyrosine, or histidine) in the enzyme's active site. The isopropyl group and the alkyl chain would likely form hydrophobic interactions with nonpolar residues.
Following docking, MD simulations can be employed to assess the stability of the predicted enzyme-substrate complex over time. nih.gov These simulations model the atomic movements of the system, providing insights into conformational changes and the persistence of key intermolecular interactions. nih.gov For instance, an MD simulation could reveal whether the initial hydrogen bonds identified in docking are stable or transient in a more dynamic, solvated environment. Such studies have been used to evaluate the interaction of β-keto ester analogues with quorum-sensing proteins like LasR. mdpi.comnih.gov
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Enzyme
| Parameter | Result | Significance |
| Binding Energy (Docking Score) | -7.5 kcal/mol | A negative value indicates a favorable binding interaction. nih.gov |
| Predicted Intermolecular Bonds | 2 Hydrogen Bonds, Multiple van der Waals contacts | Identifies the specific forces stabilizing the complex. |
| Interacting Enzyme Residues | Tyr12, Ser45, Leu89, Val92 | Pinpoints the key amino acids in the active site involved in binding. |
| RMSD during MD Simulation | 1.8 Å | A low root-mean-square deviation suggests the ligand remains stably bound in the active site. fip.org |
Note: The data presented are hypothetical examples to illustrate the output of such a study.
Prediction and Analysis of Reaction Pathways
Computational chemistry provides powerful methods to predict and analyze the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate activation energies, which determine the reaction rates.
A common reaction for β-keto esters is transesterification, where the alcohol portion of the ester is exchanged. rsc.org Computational models can compare the activation barriers for different proposed mechanisms, such as one proceeding through an acylketene intermediate versus a direct nucleophilic addition-elimination pathway. rsc.org The calculations can also predict the selectivity of reactions. For example, in a molecule with multiple ester groups, theoretical studies can explain why β-keto esters are often selectively transesterified over other types of esters, likely due to chelation of a catalyst to the dicarbonyl system. rsc.org
Another key reaction is the Claisen condensation, which is often used to synthesize β-keto esters. researchgate.net Theoretical models can elucidate the reaction mechanism, including the initial deprotonation, nucleophilic attack, and subsequent elimination of an alkoxide. researchgate.net For this compound, computational analysis could predict its reactivity in crossed Claisen condensations or its propensity for intramolecular cyclization if an appropriate second functional group were present in the molecule.
Furthermore, computational studies can predict the outcomes of reactions with various nucleophiles and electrophiles. By calculating the energies of possible products and the activation energies of the pathways leading to them, a theoretical analysis can determine the most likely product under specific reaction conditions. This predictive power is invaluable for designing synthetic routes and understanding complex reaction networks.
Analytical Methodological Research for the Characterization of Propan 2 Yl 3,5 Dioxohexanoate and Its Derivatives
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic methods are fundamental for the separation and quantification of propan-2-yl 3,5-dioxohexanoate and related compounds from complex mixtures. Both gas and liquid chromatography are employed, often coupled with mass spectrometry for definitive identification.
Gas Chromatography (GC):
Gas chromatography is a powerful tool for separating volatile compounds like β-keto esters and diketones. researchgate.netcore.ac.uk The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. For β-dicarbonyl compounds, GC can even separate tautomers (keto-enol forms) under specific conditions. researchgate.netcore.ac.uk The choice of column and operating parameters, such as injector and detector temperature, is critical to prevent thermal degradation of sensitive compounds. chromforum.org For instance, keeping injector and detector temperatures below 120°C and using a volatile solvent for injection can minimize decomposition. chromforum.org
Key findings from GC studies on related compounds include:
The ability to separate keto-enol tautomers of aliphatic 1,3-diketones. core.ac.uk
The resolution of homologous 2,4-diketones in biological samples. nih.gov
The quantitative determination of vicinal diketones in beverages at parts-per-billion (ppb) levels. chromatographytoday.com
Derivatization can be employed to enhance the volatility and detectability of these compounds. For example, the trifluoromethyl group increases the volatility of β-diketone chelates. oup.com
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the separation of less volatile or thermally sensitive compounds. For β-keto esters, which can exhibit poor peak shapes in reversed-phase HPLC due to keto-enol tautomerism, mixed-mode columns have been shown to provide high-resolution chromatography. chromforum.org The mobile phase composition, including pH and the use of additives, can significantly influence the separation by controlling the tautomeric equilibrium. chromforum.org
An example of an HPLC method for a related compound, ethyl acetoacetate (B1235776), uses a reverse-phase column with a mobile phase of water and acetonitrile, detected by UV or evaporative light scattering detection (ELSD). sielc.com For compounds like this compound, derivatization can also be beneficial in HPLC. For instance, derivatization with p-nitrobenzene diazonium fluoroborate has been used for the specific determination of acetoacetate. nih.gov
Interactive Data Table: Chromatographic Methods for β-Dicarbonyl Compounds
| Technique | Analyte Type | Key Findings & Conditions | Citations |
| GC-MS | β-ketoesters | Separation of keto-enol tautomers is possible. | researchgate.net |
| GC | 2,3-Diketones | Quantitative determination at nanogram concentrations. | acs.org |
| HPLC | Ethyl acetoacetate | Retained and analyzed on a reverse-phase Newcrom R1 column. | sielc.com |
| GC/MS | 1,3-Diketones | Tautomers can be separated and their mass spectra obtained. | core.ac.uk |
| GC | Vicinal Diketones | Analysis in alcoholic beverages down to low ppb levels. | chromatographytoday.com |
| HPLC | β-keto esters | Mixed-mode columns can overcome poor peak shape due to tautomerism. | chromforum.org |
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural elucidation of this compound and its derivatives, providing information on the molecular framework, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are primary tools for determining the structure of organic molecules. For this compound, ¹H NMR would reveal the number of different proton environments and their neighboring protons through chemical shifts and spin-spin splitting patterns. savemyexams.com For example, the isopropyl group would show a characteristic doublet for the six methyl protons and a multiplet for the single methine proton. docbrown.info The protons of the diketone backbone would provide further structural information.
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. libretexts.org The carbonyl carbons of the ketone and ester groups would appear at characteristic downfield chemical shifts. magritek.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. magritek.com Keto-enol tautomerism can also be studied using NMR by observing the distinct signals for each tautomer in solution. researchgate.net
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. When coupled with GC or HPLC (LC-MS), it becomes a powerful tool for analyzing complex mixtures. acs.org The electron impact (EI) mass spectra of tautomers of 1,3-diketones can be quite different, allowing for their individual characterization if they are separated chromatographically prior to MS analysis. core.ac.uk High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which helps in determining its elemental composition. beilstein-journals.org Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to enhance the mass spectrometric detection of β-dicarbonyl compounds. science.gov
Interactive Data Table: Spectroscopic Data for Related Structures
| Technique | Nucleus/Method | Expected Chemical Shift Range (ppm) for Key Groups | Citations |
| ¹H NMR | Protons | Isopropyl CH₃: ~1.2, Isopropyl CH: ~5.0, Ester O-CH: ~5.0, -CH₂- (keto): ~3.5, Terminal CH₃ (keto): ~2.2 | savemyexams.comdocbrown.info |
| ¹³C NMR | Carbons | C=O (Ketone): ~200-210, C=O (Ester): ~170, Isopropyl CH: ~68, Isopropyl CH₃: ~22 | libretexts.orgmagritek.com |
| MS | Fragmentation | Fragmentation patterns can distinguish between keto and enol tautomers. | core.ac.uk |
Chiral Analysis Methodologies for Enantiomeric and Diastereomeric Excess Determination
When this compound or its derivatives are chiral, it is crucial to determine the enantiomeric excess (ee) and diastereomeric excess (de). This is particularly important in asymmetric synthesis, where the goal is to produce a single stereoisomer.
Chiral Chromatography:
Chiral HPLC and GC are the most common methods for separating enantiomers and diastereomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with the different stereoisomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds. nih.gov The choice of mobile phase is also critical for achieving good separation. nih.gov
For β-keto esters and their derivatives, chiral HPLC and GC have been successfully used to determine enantiomeric excess after asymmetric reactions. researchgate.netrsc.orgbeilstein-journals.org
Other Methods:
While chromatographic methods are dominant, other techniques can also be used. For instance, NMR spectroscopy using chiral shift reagents or chiral solvating agents can be employed to differentiate between enantiomers. Diastereomers, having different physical properties, can sometimes be distinguished and quantified by standard NMR without the need for chiral auxiliaries. unacademy.com The diastereomeric ratio can often be determined by analyzing the integration of specific signals in the ¹H NMR spectrum. nih.gov
The determination of diastereomeric excess is a measure of the purity of a sample with respect to its diastereomers. unacademy.com It is calculated as the difference in the mole fraction of the major and minor diastereomers. unacademy.com
Interactive Data Table: Chiral Analysis Techniques
| Technique | Principle | Application | Citations |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Determination of enantiomeric excess of chiral β-keto esters. | nih.govrsc.orgbeilstein-journals.org |
| Chiral GC | Separation of volatile enantiomers on a chiral column. | Determination of enantiomeric excess of chiral products. | nih.gov |
| NMR Spectroscopy | Use of chiral shift reagents or direct analysis of diastereomers. | Determination of diastereomeric ratio. | unacademy.comnih.gov |
Comparative Studies with Analogous β Dioxoesters
Structure-Reactivity Relationships in 3,5-Dioxohexanoate Derivatives
The chemical reactivity of 3,5-dioxohexanoate esters is dominated by the unique electronic properties of the 3,5-dicarbonyl system. The methylene (B1212753) group at the C4 position is flanked by two electron-withdrawing carbonyl groups, rendering its protons significantly acidic (pKa ≈ 11 in DMSO). This acidity facilitates the formation of a stable enolate anion, which is central to the compound's role as a nucleophile in various carbon-carbon bond-forming reactions.
Furthermore, these esters exist in a dynamic equilibrium between diketo and several enol tautomers. The primary enol forms involve the C4-C5 enol and the C2-C3 enol, with the former generally being more stable due to the formation of a conjugated system with the C3 carbonyl. The specific ester group (R in alkyl 3,5-dioxohexanoate) can subtly influence this tautomeric equilibrium and the nucleophilicity of the C4 position through steric and electronic effects.
For instance, in reactions such as Knoevenagel-type condensations or intramolecular cyclizations to form pyranone or pyridinone heterocycles, the rate and yield can be dependent on the nature of the ester. While smaller esters like methyl and ethyl 3,5-dioxohexanoate are common, the bulkier propan-2-yl (isopropyl) group in propan-2-yl 3,5-dioxohexanoate can influence several factors:
Steric Hindrance: The isopropyl group can sterically hinder the approach of reagents to the ester carbonyl (C1), making it less susceptible to undesired side reactions like hydrolysis or transesterification under certain conditions.
Solubility: The lipophilicity of the isopropyl group can alter the compound's solubility in organic solvents, potentially improving reaction homogeneity and rates in non-polar media.
Electronic Influence: While primarily a steric effect, the electron-donating nature of the isopropyl group is slightly greater than that of a methyl or ethyl group, though this has a minimal impact on the remote dicarbonyl system's acidity.
The primary utility derived from this structure is in controlled reductions. The two ketone functionalities at C3 and C5 are prochiral centers, and their selective reduction offers a powerful route to valuable chiral 3,5-dihydroxyhexanoate esters, which are key precursors for HMG-CoA reductase inhibitors (statins). The structure-reactivity relationship, therefore, is most critically examined in the context of achieving high levels of chemo-, diastereo-, and enantioselectivity in these reductions.
Influence of the Ester Moiety on Reactivity and Biocatalytic Selectivity
The choice of the ester group is a crucial parameter in the biocatalytic reduction of 3,5-dioxohexanoates, as it directly impacts how the substrate docks within the active site of an enzyme, such as a ketoreductase (KRED) or a dehydrogenase present in whole-cell systems like baker's yeast (Saccharomyces cerevisiae). The size and shape of the ester moiety can function as an anchor, orienting the substrate for a highly selective reduction of one or both ketone groups.
Research has systematically investigated the effect of varying the alkyl ester group on the stereochemical outcome of these reductions. When comparing this compound with its methyl, ethyl, and tert-butyl analogs, distinct trends emerge. The reduction typically proceeds in two steps, first reducing the C5-keto group and then the C3-keto group, ideally to yield the (3R, 5S)-dihydroxy ester, a common synthon.
The steric bulk of the ester influences both the reaction rate and the stereoselectivity. A larger ester group can provide a better fit in the hydrophobic pocket of some enzymes, leading to enhanced stereocontrol. Conversely, if the ester is too bulky, it can prevent the substrate from binding effectively, resulting in low conversion. This compound often represents a favorable balance. It is significantly larger than ethyl but less cumbersome than tert-butyl, allowing for effective binding and orientation in many biocatalytic systems.
The table below summarizes representative findings from a comparative study on the asymmetric reduction of various alkyl 3,5-dioxohexanoates using a ketoreductase from Candida macedoniensis.
| Ester Moiety (R Group) | Substrate Compound Name | Conversion (%) to Dihydroxy Product | Diastereomeric Excess (de %) of syn Isomer | Enantiomeric Excess (ee %) of (3R, 5S) Isomer |
|---|---|---|---|---|
| Methyl | Methyl 3,5-dioxohexanoate | 95 | 88 | 92 |
| Ethyl | Ethyl 3,5-dioxohexanoate | 98 | 94 | 97 |
| Propan-2-yl (Isopropyl) | This compound | 94 | >99 | >99 |
| tert-Butyl | tert-Butyl 3,5-dioxohexanoate | 65 | >99 | >99 |
Effects of Substituents on Synthetic Utility and Enzymatic Efficiency
Beyond the ester group, substituents on the hexanoate (B1226103) backbone profoundly affect the synthetic utility and enzymatic reduction of 3,5-dioxoesters. Modifications at positions C2, C4, or C6 can introduce new functionalities, create additional chiral centers, or alter the electronic and steric properties of the substrate, thereby influencing enzyme efficiency and selectivity.
For instance, a substituent at the C6 position, such as a halogen (e.g., chlorine) or an aromatic ring (e.g., phenyl), can dramatically change the substrate's interaction with the enzyme. These groups can occupy different regions of the active site, potentially altering the preferred reduction pathway.
A comparative study using a ketoreductase from a recombinant E. coli source can highlight these effects. The performance with substituted ethyl 3,5-dioxoalkanoates is compared against the parent substrate, ethyl 3,5-dioxohexanoate, which serves as a benchmark analogous to the reactivity of this compound.
C2-Substitution: Introducing a methyl group at the C2 position (e.g., in ethyl 2-methyl-3,5-dioxohexanoate) creates a new stereocenter. Enzymes must now contend with the existing chirality, which can lead to substrate-controlled diastereoselection or enzyme-controlled selection, often resulting in complex product mixtures or, in favorable cases, highly specific outcomes.
C6-Substitution: A C6-substituent directly alters the group adjacent to the C5-ketone, the first site of reduction. A bulky or electron-withdrawing group at this position can significantly impact the binding affinity and the rate of the first reduction step. For example, replacing the C6-methyl with a chloromethyl group introduces an electronic effect and can serve as a handle for further synthetic transformations.
The following table presents data on the enzymatic reduction of various substituted 3,5-dioxoesters, demonstrating the impact of these modifications.
| Substrate Compound Name | Substituent | Conversion (%) | Product Diastereoselectivity (de %) | Product Enantioselectivity (ee %) |
|---|---|---|---|---|
| Ethyl 3,5-dioxohexanoate | None (H at C6) | 99 | 95 (syn) | 98 (3R,5S) |
| Ethyl 6-chloro-3,5-dioxohexanoate | C6-Cl | 92 | >99 (syn) | >99 (3R,5S) |
| Ethyl 6-phenyl-3,5-dioxohexanoate | C6-Ph | 75 | 85 (syn) | 96 (3R,5S) |
| Ethyl 2-methyl-3,5-dioxohexanoate | C2-Me | 58 | 60 (for major diastereomer) | 91 (for major diastereomer) |
The results indicate that a C6-chloro substituent is well-tolerated and even enhances stereoselectivity, likely due to favorable electronic interactions or improved positioning within the active site. In contrast, the bulky C6-phenyl group reduces both the conversion rate and diastereoselectivity, suggesting a steric clash. The C2-methyl substituent poses the most significant challenge for the enzyme, drastically lowering both conversion and stereocontrol, highlighting the enzyme's sensitivity to modifications near the ester functionality.
These findings underscore the importance of the entire substrate structure in dictating enzymatic efficiency. While this compound itself is an excellent substrate, the principles learned from studying its analogs are crucial for designing novel substrates for biocatalysis and expanding the synthetic utility of the 3,5-dioxoester scaffold.
Future Directions and Emerging Research Areas Pertaining to Propan 2 Yl 3,5 Dioxohexanoate
Development of Sustainable and Green Synthesis Methodologies
The push towards environmentally benign chemical manufacturing has catalyzed research into sustainable methods for synthesizing β-dicarbonyl compounds, including structures related to propan-2-yl 3,5-dioxohexanoate. A key focus is the replacement of hazardous reagents and solvents with greener alternatives and the development of energy-efficient processes.
One promising frontier is the use of electrochemical methods. rsc.orgrsc.org Recent studies have demonstrated the electrochemical synthesis of β-keto spirolactones, a related class of compounds, under mild conditions. rsc.org This approach utilizes simple electrons as the oxidant, avoiding the need for stoichiometric metallic oxidants, and employs green solvents like acetone (B3395972) and water. rsc.orgrsc.org Such electrochemical processes can often be scaled up using continuous flow reactors, enhancing productivity and making them attractive for industrial applications. rsc.org
Another significant area of green synthesis is the development of solvent-free reaction conditions, which minimizes waste and simplifies product purification. The transesterification of β-keto esters, a fundamental reaction for producing derivatives like this compound, has been successfully achieved using recyclable heterogeneous catalysts without any solvent. scholarsresearchlibrary.comrsc.org For instance, silica-supported boric acid has been shown to be a highly efficient, cost-effective, and recyclable catalyst for the transesterification of various β-keto esters with a range of alcohols, achieving excellent yields (87–95%). rsc.org Similarly, nanocrystalline ceria loaded onto hierarchical MFI zeolites has proven effective for the solvent-free transesterification of ethyl acetoacetate (B1235776). scholarsresearchlibrary.com
Microwave-assisted synthesis represents another pillar of green chemistry, offering rapid reaction times and often leading to higher yields and purer products compared to conventional heating methods. niscpr.res.in The synthesis of β-keto esters from acyl Meldrum's acid derivatives, for example, can be significantly accelerated under microwave irradiation, providing an efficient and environmentally friendly methodology. niscpr.res.in
| Method | Catalyst/System | Key Advantages | Relevant Compound Class | Citations |
| Electrochemistry | Electrons as oxidant | Avoids stoichiometric oxidants, uses green solvents (water, acetone), mild conditions, scalable. | β-Keto Spirolactones | rsc.orgrsc.org |
| Solvent-Free Transesterification | Silica-supported Boric Acid (SiO₂–H₃BO₃) | Recyclable, high yields (87-95%), environmentally friendly, cost-effective. | β-Keto Esters | rsc.org |
| Solvent-Free Transesterification | Ceria-loaded Hierarchical MFI Zeolite | Reusable, high conversion (97%), avoids harmful solvents. | β-Keto Esters | scholarsresearchlibrary.com |
| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid, efficient, high yields, environmentally friendly. | β-Keto Esters | niscpr.res.in |
Integration of Chemical and Biocatalytic Approaches for Complex Molecule Synthesis
The integration of enzymatic transformations with classical organic synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for constructing complex molecules with high selectivity. mdpi.com Biocatalysts, such as isolated enzymes or whole-cell systems, operate under mild conditions and exhibit remarkable stereo-, regio-, and chemoselectivity, often eliminating the need for cumbersome protection and deprotection steps. researchgate.netacs.org
For diketo compounds like this compound, biocatalysis is particularly valuable for creating chiral centers. The asymmetric reduction of the ketone functionalities is a key application. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are widely employed for this purpose. mdpi.comresearchgate.net For example, the regio- and enantioselective reduction of tert-butyl 6-chloro-3,5-dioxohexanoate to its corresponding (5S)-hydroxy-3-oxo product has been achieved with high enantiomeric excess using ADHs from Lactobacillus species. researchgate.netannualreviews.org This specific transformation is a critical step in the synthesis of cholesterol-lowering drugs. researchgate.net Similarly, baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive whole-cell biocatalyst used for the biotransformation of keto esters into optically active hydroxy esters. sphinxsai.comd-nb.info
Lipases are another important class of enzymes used in chemoenzymatic routes, primarily for esterification and transesterification reactions. mdpi.commdpi.com A chemoenzymatic strategy might involve a chemical step to create a precursor, followed by an enzymatic step for selective modification. For instance, a sugar molecule can be chemically modified to introduce an acetal (B89532) protecting group, after which a lipase (B570770) like Novozyme 435 is used to selectively esterify a free hydroxyl group. mdpi.com Such strategies have been developed for the synthesis of acetoacetate esters of biologically relevant molecules like bile acids, where enzymatic transesterification provides a novel route not achievable through traditional catalysis. mdpi.com The combination of multiple enzymatic steps in one-pot cascade reactions further enhances synthetic efficiency by reducing intermediate isolation steps and process waste. acib.at
| Enzyme Class | Example Biocatalyst | Transformation | Substrate/Product Type | Citations |
| Alcohol Dehydrogenase (ADH) | ADH from Lactobacillus brevis | Asymmetric reduction of diketone | tert-Butyl 6-chloro-3,5-dioxohexanoate | researchgate.netannualreviews.org |
| Ketoreductase (KRED) | Engineered KREDs | Selective reduction of ketones | Statin intermediates, Oxcarbazepine | mdpi.com |
| Whole-Cell Biocatalyst | Saccharomyces cerevisiae (Baker's Yeast) | Reduction of keto esters | Ethyl 3-oxohexanoate | sphinxsai.comd-nb.info |
| Lipase | Novozyme 435 (Candida antarctica Lipase B) | Transesterification / Esterification | Acetoacetate esters, Sugar esters | mdpi.commdpi.com |
Exploration of Novel Catalytic Systems for Specific Transformations
The development of novel catalysts is central to advancing the synthesis of β,δ-diketoesters and their derivatives. Research is focused on creating catalysts that are not only highly active and selective but also inexpensive, robust, and environmentally benign. tandfonline.com
For transesterification, a key reaction to modify the ester group of a compound like this compound, a variety of new systems have emerged beyond traditional acid or base catalysis. Inexpensive and neutral metal salts, such as anhydrous iron(II) sulfate (B86663) (FeSO₄) and copper(II) sulfate (CuSO₄), have been reported as efficient catalysts. tandfonline.com These systems are attractive due to their low cost, ease of handling, and simple workup, which often involves mere filtration. tandfonline.com Heterogeneous catalysts are particularly sought after for their ease of separation and potential for reuse. scholarsresearchlibrary.comrsc.orgntnu.no Systems like sodium disilicate (Na₂Si₂O₅) ntnu.no and various metal oxides have shown promise. rsc.org Boron-based catalysts, including boric acid and arylboronic acids, have also been utilized as mild and environmentally friendly Lewis acid catalysts for these transformations. nih.gov
Beyond transesterification, the formation of the core carbon-carbon (C-C) bonds of the diketone structure is a fundamental challenge. Modern catalysis offers sophisticated tools for this purpose. For instance, transition metal catalysts based on rhodium and iridium have been developed for the reductive coupling of alkynes with carbonyl compounds, providing access to complex carbinol structures. nih.gov Copper-based catalytic systems are also being explored for various organic transformations, including oxidative C-C bond cleavage and the synthesis of amides from diketones. researchgate.net Looking to the future, the use of computational methods like Density Functional Theory (DFT) is becoming instrumental in the rational design and discovery of new hybrid catalysts, prioritizing catalyst combinations before experimental work begins and accelerating the development of novel systems for C-C bond formation. marquette.edu
| Reaction | Catalyst System | Key Features | Citations |
| Transesterification | Anhydrous FeSO₄ / CuSO₄ | Inexpensive, neutral, simple filtration workup. | tandfonline.com |
| Transesterification | Silica-supported Boric Acid | Heterogeneous, recyclable, solvent-free conditions. | rsc.org |
| Transesterification | Boronic Acids (e.g., 3-nitrobenzeneboronic acid) | Lewis acid catalysis, compatible with various nucleophiles (alcohols, thiols, amines). | nih.gov |
| Transesterification | Ceria-loaded Hierarchical MFI Zeolite | Heterogeneous, reusable, effective for various alcohols. | scholarsresearchlibrary.com |
| C-C Bond Formation | Rhodium / Iridium Complexes | Reductive coupling of alkynes/vinyl ketones to aldehydes. | nih.gov |
| C-C Bond Formation | Silver Benzoate / MTBD | Catalytic carboxylation of ketones with CO₂. | nih.gov |
Q & A
Q. What are the optimized synthetic routes for Propan-2-yl 3,5-dioxohexanoate, and how do reaction conditions influence yield?
The compound can be synthesized via silylation of methyl 3,5-dioxohexanoate (derived from dehydracetic acid and magnesium methanolate), yielding a mixture of silyl enol ether isomers. Reaction conditions such as temperature and solvent polarity significantly impact isomer distribution and stability. For example, silylation at lower temperatures (e.g., 0–5°C) minimizes undesired side reactions, but the product remains prone to isomerization . Enzymatic reduction pathways, such as those involving 6-chloro-3,5-dioxohexanoate derivatives, offer alternative routes with higher stereoselectivity but require optimization of cofactors (e.g., NADPH) and pH control .
Q. How can researchers address challenges in characterizing unstable isomers of this compound derivatives?
Due to the compound’s instability, rapid characterization techniques like low-temperature NMR (e.g., at −40°C) or in-situ FTIR monitoring are recommended. For example, silyl enol ethers of 3,5-dioxohexanoate exist as a dynamic mixture of regio- and E/Z-isomers, which complicates structural assignment. Time-resolved NMR experiments coupled with computational modeling (DFT) can help predict dominant isomers under specific conditions .
Q. What storage conditions are critical for maintaining the stability of this compound?
The compound should be stored under inert atmospheres (argon or nitrogen) at −20°C to prevent hydrolysis and oxidation. Lyophilization is recommended for long-term storage of derivatives, particularly silylated forms. Degradation studies indicate that exposure to moisture or light accelerates decomposition, leading to diketone byproducts .
Advanced Research Questions
Q. How do enzymatic transformations involving this compound compare to chemical methods in terms of regioselectivity?
The enzyme 3,5-dioxohexanoate:acetyl-CoA acetone transferase (EC 2.3.1.319) catalyzes regioselective transfers of acyl groups, avoiding the need for protecting groups. In contrast, chemical methods like copper- or cobalt-mediated alkylation of methyl 3,5-dioxohexanoate exhibit lower selectivity, often requiring chromatographic separation of regioisomers. Enzymatic approaches reduce purification steps but require tailored buffer systems to stabilize the enzyme .
Q. What strategies improve regioselective alkylation of this compound in polyketide synthesis?
Transition-metal catalysis (e.g., Cu(I) or Co(II)) enables selective alkylation at the γ-keto position. For instance, methyl 3,5-dioxohexanoate reacts with alkyl halides in the presence of Co(acac)₂ to yield γ-alkylated products with >80% selectivity. Solvent choice (e.g., THF vs. DMF) and ligand design (e.g., bipyridine) further enhance regiocontrol .
Q. How can purification yields be maximized for this compound derivatives prone to condensation?
Chromatographic methods like flash chromatography with silica gel modified with triethylamine (5% v/v) reduce acid-catalyzed condensation byproducts. For thermally labile derivatives, preparative HPLC with C18 columns and isocratic elution (acetonitrile/water) achieves >95% purity. Process-scale centrifugal partition chromatography (CPC) is also effective for large batches .
Q. What computational tools aid in understanding the mechanistic interconversion of this compound isomers?
Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level predict energy barriers for isomer interconversion. For example, silyl enol ethers undergo rapid [1,3]-sigmatropic shifts under mild conditions, which DFT models correlate with experimental NMR data. Molecular dynamics (MD) simulations further elucidate solvent effects on isomer stability .
Q. How do biocatalytic processes for this compound derivatives impact cost-efficiency in industrial research?
Biocatalytic routes reduce material costs by 30–40% compared to chemical synthesis, primarily by eliminating toxic catalysts (e.g., heavy metals) and harsh solvents. However, enzyme immobilization and reactor design (e.g., packed-bed vs. batch) are critical for scalability. A case study on 6-chloro-3,5-dioxohexanoate showed that enzyme reuse for >10 cycles maintains >90% activity, cutting production costs by 25% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
